![molecular formula C19H23N3O3 B6429194 1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1705667-97-5](/img/structure/B6429194.png)
1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as 3-oxo-3-phenylazepan-1-ylpropyl-TDP) is a heterocyclic compound that has been of interest to scientists due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry. This compound has been studied for its ability to act as a catalyst for organic reactions, as well as for its potential therapeutic properties. In
Applications De Recherche Scientifique
3-oxo-3-phenylazepan-1-ylpropyl-TDP has been studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been reported to act as a catalyst for various reactions, such as the synthesis of esters, amides, and lactams. In medicinal chemistry, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been studied for its potential therapeutic properties, such as its ability to inhibit the growth of cancer cells. In biochemistry, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been studied for its potential role in the regulation of gene expression.
Mécanisme D'action
The mechanism of action of 3-oxo-3-phenylazepan-1-ylpropyl-TDP is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in the regulation of gene expression. Specifically, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play an important role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-oxo-3-phenylazepan-1-ylpropyl-TDP are not yet fully understood. However, this compound has been reported to have anti-cancer properties, as well as the potential to modulate gene expression. Specifically, 3-oxo-3-phenylazepan-1-ylpropyl-TDP has been reported to induce apoptosis (cell death) in cancer cells, as well as to inhibit the growth of cancer cells. Additionally, this compound has been reported to modulate the expression of certain genes involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-oxo-3-phenylazepan-1-ylpropyl-TDP in laboratory experiments has several advantages. This compound is relatively easy to synthesize, and can be produced in large quantities. Additionally, this compound is relatively stable, and can be stored for long periods of time. However, there are also some limitations to the use of 3-oxo-3-phenylazepan-1-ylpropyl-TDP in laboratory experiments. This compound is not water-soluble, and therefore cannot be used in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, and therefore cannot be used in organic reactions.
Orientations Futures
The potential applications of 3-oxo-3-phenylazepan-1-ylpropyl-TDP are numerous, and there are many possible future directions for research. For example, further research could be conducted to explore the potential therapeutic applications of this compound, such as its ability to inhibit the growth of cancer cells. Additionally, further research could be conducted to explore the potential role of this compound in modulating gene expression. Finally, further research could be conducted to explore the potential applications of this compound in organic synthesis, such as its ability to act as a catalyst for various reactions.
Méthodes De Synthèse
3-oxo-3-phenylazepan-1-ylpropyl-TDP can be synthesized in a two-step process. The first step involves the condensation of 3-phenylazepan-1-ylpropanoic acid with a base, such as sodium hydroxide, to form the corresponding amide. The second step involves the oxidation of the amide with a reagent such as pyridinium chlorochromate (PCC) to form 3-oxo-3-phenylazepan-1-ylpropyl-TDP. This synthesis method has been reported to be efficient and cost-effective, and requires relatively simple reagents and conditions.
Propriétés
IUPAC Name |
1-[3-oxo-3-(3-phenylazepan-1-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-17-9-12-21(19(25)20-17)13-10-18(24)22-11-5-4-8-16(14-22)15-6-2-1-3-7-15/h1-3,6-7,9,12,16H,4-5,8,10-11,13-14H2,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBKRHSCKFOEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)
![N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B6429127.png)
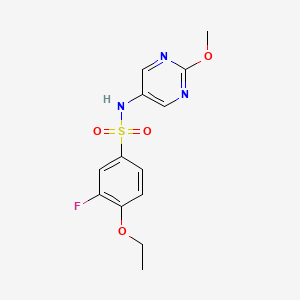
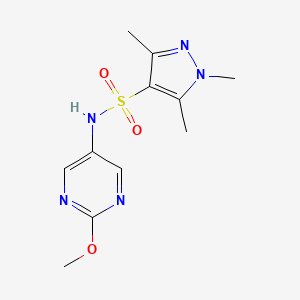

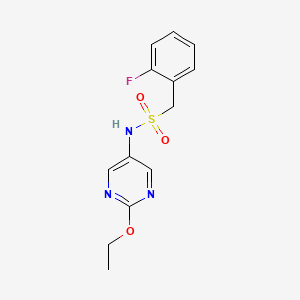
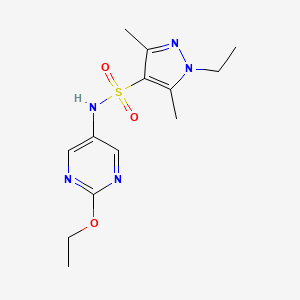
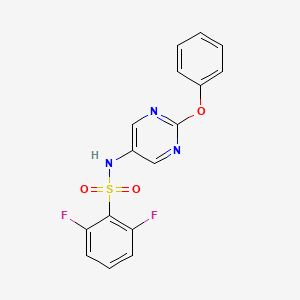

![3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methylbenzene-1-sulfonamide](/img/structure/B6429189.png)
![N-[(5-benzoylthiophen-2-yl)methyl]-4-bromobenzamide](/img/structure/B6429195.png)

![methyl 2-({3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6429208.png)
![2,5-dimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide](/img/structure/B6429216.png)